molecular formula C11H19Cl2N3O2 B14735447 Murexine chloride hydrochloride CAS No. 6032-82-2

Murexine chloride hydrochloride

Cat. No.: B14735447
CAS No.: 6032-82-2
M. Wt: 296.19 g/mol
InChI Key: VQMMZOYNQZNRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Murexine chloride hydrochloride, also known as urocanoylcholine, is a naturally occurring choline ester of urocanic acid. It was first isolated from the hypobranchial body of the mollusc Murex trunculus. This compound is known for its neuromuscular blocking and nicotinic actions, making it a subject of interest in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Murexine chloride hydrochloride can be synthesized through the esterification of urocanic acid with choline. The synthetic product is obtained according to the procedure of Pasini, Vercellone, and Erspamer (1952), which has been improved over time . The reaction involves the use of acetone as a solvent and requires careful control of reaction conditions to ensure high purity and yield.

Industrial Production Methods

The industrial production of this compound involves the extraction of the hypobranchial bodies from molluscs, followed by acetone extraction and purification. The synthetic product is then obtained through a series of chemical reactions, ensuring that the final product is at least 95% pure .

Chemical Reactions Analysis

Types of Reactions

Murexine chloride hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies and applications.

Scientific Research Applications

Murexine chloride hydrochloride has several scientific research applications, including:

Mechanism of Action

Murexine chloride hydrochloride exerts its effects by acting as a depolarizing neuromuscular blocking agent. It produces a contracture similar to acetylcholine in the frog rectus and a neuromuscular block in the rat diaphragm. These effects are not relieved by neostigmine but are antagonized by hexamethonium . The compound depolarizes the end-plate region, leading to a neuromuscular block .

Comparison with Similar Compounds

Murexine chloride hydrochloride is similar to other choline esters, such as suxamethonium and decamethonium. it is unique in its origin from molluscs and its specific pharmacological actions. Other similar compounds include:

This compound stands out due to its natural occurrence and its specific neuromuscular blocking properties, making it a valuable compound for scientific research and potential medical applications.

Properties

CAS No.

6032-82-2

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.19 g/mol

IUPAC Name

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C11H17N3O2.2ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;;/h4-5,8-9H,6-7H2,1-3H3;2*1H

InChI Key

VQMMZOYNQZNRJF-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.Cl.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.